(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid
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Overview
Description
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group and a fluorenylmethoxycarbonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 3,4-dichlorophenyl isocyanate with a suitable amine to form an intermediate, which is then further reacted with fluorenylmethoxycarbonyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Conducted under acidic or basic conditions, depending on the desired product.
Reduction: Usually performed in anhydrous solvents to prevent side reactions.
Substitution: Often carried out in polar aprotic solvents to enhance the reactivity of the nucleophile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Mechanism of Action
The mechanism of action of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies using techniques like stable isotope tracers and mass spectrometry can help elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenyl isocyanate: Shares the dichlorophenyl group but lacks the fluorenylmethoxycarbonylamino moiety.
Fluorenylmethoxycarbonyl chloride: Contains the fluorenylmethoxycarbonyl group but not the dichlorophenyl group
Uniqueness
The uniqueness of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid lies in its combined structural features, which confer specific chemical reactivity and biological activity not observed in the individual components or other similar compounds .
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21Cl2NO4/c26-22-10-9-15(12-23(22)27)11-16(13-24(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,16,21H,11,13-14H2,(H,28,31)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVROSHMPZXMHHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)Cl)Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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